2,5-Dimethylpyrrolidin-3-OL
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Overview
Description
2,5-Dimethylpyrrolidin-3-OL is a chemical compound with the molecular formula C6H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrrolidin-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrolidine with an oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
2,5-Dimethylpyrrolidin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 3-position plays a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpyrrolidin-3-OL: Another derivative with similar structural features but different substitution patterns.
Pyrrolidine-2,5-dione: A related compound with a different functional group at the 3-position.
Uniqueness
2,5-Dimethylpyrrolidin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2,5-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-4-3-6(8)5(2)7-4/h4-8H,3H2,1-2H3 |
InChI Key |
UDVPDDAIPDEMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N1)C)O |
Origin of Product |
United States |
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